4-((1-Aminocyclopropyl)methyl)phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Aminocyclopropyl)methyl)phenol can be achieved through various methods. One common synthetic route involves the reaction of cyclopropanamine with 4-(phenylmethoxy)benzyl chloride in the presence of a base, followed by deprotection of the phenylmethoxy group . Another method involves the hydrogenation of a precursor compound using palladium on activated charcoal as a catalyst in methanol under high pressure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-((1-Aminocyclopropyl)methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Strong bases, nucleophiles
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Substituted phenols
Scientific Research Applications
4-((1-Aminocyclopropyl)methyl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((1-Aminocyclopropyl)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxybenzylamine: Similar structure but lacks the cyclopropyl group.
4-(Cyclopropylmethyl)phenol: Similar structure but lacks the amino group.
Uniqueness
4-((1-Aminocyclopropyl)methyl)phenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
4-((1-Aminocyclopropyl)methyl)phenol, also known as 4-ACMP, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-ACMP, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has the molecular formula CHNO and a molecular weight of approximately 165.22 g/mol. The structure consists of a phenolic ring substituted with a cyclopropyl group attached to an amino group, which is pivotal for its biological interactions.
The biological activity of 4-ACMP can be attributed to several mechanisms:
- Enzyme Inhibition : 4-ACMP has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as diabetes and infections.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and pain.
- Antimicrobial Activity : Preliminary studies indicate that 4-ACMP exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of 4-ACMP. A study conducted on several aminophenol derivatives demonstrated that compounds similar to 4-ACMP showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
4-ACMP | S. aureus | 15 |
4-ACMP | E. coli | 12 |
Control | - | <5 |
Antidiabetic Activity
In addition to its antimicrobial properties, 4-ACMP has shown promise in antidiabetic applications. A study evaluating various aminophenol derivatives found that certain compounds inhibited α-amylase and α-glucosidase enzymes effectively, which are critical targets for managing diabetes .
Case Studies
- Case Study on Antimicrobial Efficacy : A research team synthesized a series of aminophenol derivatives, including 4-ACMP, and tested their efficacy against common pathogens. The study concluded that derivatives with structural similarities to 4-ACMP exhibited broad-spectrum antimicrobial activity, suggesting its potential role in developing new antibiotics .
- Diabetes Management : Another investigation focused on the antidiabetic properties of aminophenol derivatives. The findings indicated that compounds like 4-ACMP could serve as dual-action agents by not only managing blood sugar levels but also exhibiting antimicrobial effects, thereby reducing the risk of infections common in diabetic patients .
Properties
IUPAC Name |
4-[(1-aminocyclopropyl)methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQNHGJGVSISCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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